molecular formula C49H36F4N4 B13648646 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

Cat. No.: B13648646
M. Wt: 756.8 g/mol
InChI Key: FGBDNNVWVCNZNI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) (CAS: 2739864-55-0) is a tetra-substituted methane derivative with four 2-fluoro-[1,1'-biphenyl]-4-amine groups. Its molecular formula is C₄₉H₃₆F₄N₄ (molecular weight: 756.83 g/mol) . The fluorine substituents at the 2-position of each biphenyl ring introduce electron-withdrawing effects, influencing electronic properties and intermolecular interactions. This compound is primarily used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), due to its rigid, branched geometry .

The compound is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity (>97%) and structural integrity .

Properties

Molecular Formula

C49H36F4N4

Molecular Weight

756.8 g/mol

IUPAC Name

3-fluoro-4-[4-[tris[4-(4-amino-2-fluorophenyl)phenyl]methyl]phenyl]aniline

InChI

InChI=1S/C49H36F4N4/c50-45-25-37(54)17-21-41(45)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)42-22-18-38(55)26-46(42)51,35-13-5-31(6-14-35)43-23-19-39(56)27-47(43)52)36-15-7-32(8-16-36)44-24-20-40(57)28-48(44)53/h1-28H,54-57H2

InChI Key

FGBDNNVWVCNZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(C3=CC=C(C=C3)C4=C(C=C(C=C4)N)F)(C5=CC=C(C=C5)C6=C(C=C(C=C6)N)F)C7=CC=C(C=C7)C8=C(C=C(C=C8)N)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) can be approached by constructing the biphenyl amine units first, followed by their coupling to the central methanetetra core. The preparation involves:

  • Step 1: Synthesis of 2-fluoro-[1,1'-biphenyl]-4-amine units
    This intermediate can be synthesized via reduction of corresponding nitro-substituted biphenyl precursors or by palladium-catalyzed amination reactions. For example, 4'-ethyl-[1,1'-biphenyl]-4-amine has been prepared by catalytic hydrogenation of 1,1'-biphenyl-4-ethynyl-4'-nitro- derivatives using palladium on activated charcoal under hydrogen atmosphere in isopropyl alcohol at elevated temperature and pressure. Similar catalytic amination methods can be adapted for fluorinated biphenyl nitro precursors, employing chemoselective hydrogenation or palladium-catalyzed amination with appropriate fluorinated substrates.

  • Step 2: Functionalization and coupling to methanetetra core
    The core structure, methanetetra, acts as a tetrafunctional linker connecting four biphenyl amine units. Coupling can be achieved by nucleophilic substitution or condensation reactions where the amine groups react with activated methanetetra derivatives (e.g., methanetetrabromide or methanetetracarboxylic acid derivatives) under controlled conditions. The use of coupling agents or catalysts can enhance yields and selectivity.

Specific Synthetic Routes and Conditions

Based on analogous biphenyl carboxylic acid derivatives and amine syntheses, the following methodologies are relevant:

Step Reaction Type Reagents/Conditions Notes
1 Catalytic hydrogenation Pd/C, H2, isopropyl alcohol, 130°C, 2 h, autoclave Reduction of nitro-biphenyl to biphenyl amine; fluorinated analogues require careful control to preserve fluorine substituent.
2 Palladium-catalyzed amination Pd catalyst, base (e.g., potassium tert-butylate), suitable solvent For direct amination of aryl halides or fluorinated biphenyl halides to amines.
3 Coupling to methanetetra core Methanetetrabromide or methanetetracarboxylic acid derivatives, coupling agents (e.g., EDC, DCC), solvents like DMSO or dichloromethane Multi-step condensation or nucleophilic substitution reactions under controlled temperature and pH to attach four biphenyl amine units.

Solvent and Reaction Environment

Solvents such as dimethyl sulfoxide (DMSO) and dichloromethane are commonly used to solubilize reactants and facilitate coupling reactions due to their polarity and ability to stabilize intermediates. Reaction temperature and pH must be carefully controlled to optimize yields and prevent decomposition, especially given the sensitivity of fluorinated aromatic amines.

Purification and Characterization

Post-synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are employed to isolate the target compound with high purity (>98%). Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the molecular structure and purity.

Research Results and Data Summary

While direct experimental data on the preparation of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) is limited, the following table summarizes key insights from related compounds and synthetic analogues:

Compound/Intermediate Preparation Method Yield (%) Key Conditions Reference
4'-Ethyl-[1,1'-biphenyl]-4-amine Pd/C hydrogenation of nitro precursor 92 130°C, H2, isopropyl alcohol, 2 h
Biphenyl-4-carboxylic acid derivatives Multi-step condensation with coupling agents Variable DMSO, controlled pH, room to elevated temperature
Methanetetrayltetrakis(([1,1'-biphenyl]-4-carboxylic acid)) Coupling via condensation reactions High Use of coupling agents, solvents like DMSO

Chemical Reactions Analysis

Types of Reactions: 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction may produce biphenyl amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In industry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl groups can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Structural Analogues

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-amine) (ETTBA)
  • Molecular Formula : C₅₀H₄₀N₄
  • Molecular Weight : 696.88 g/mol
  • Key Differences :
    • Core Structure : ETTBA features an ethene (C=C) core instead of methane (C), enabling π-conjugation and planar geometry.
    • Substituents : Lacks fluorine atoms, reducing electron-withdrawing effects compared to the target compound.
  • Applications : Used in 3D COFs (e.g., RICE-6) for gas storage and catalysis due to its extended conjugation .
Tetrakis(4-aminophenyl)methane
  • Molecular Formula : C₂₅H₂₄N₄
  • Molecular Weight : 380.49 g/mol
  • Key Differences :
    • Substituents : Simpler phenylamine groups without biphenyl or fluorine substituents.
    • Geometry : Smaller molecular size and lower steric hindrance.

Fluorinated Analogues

3',4'-Difluoro-[1,1'-biphenyl]-4-amine
  • Molecular Formula : C₁₂H₉F₂N
  • Molecular Weight : 205.2 g/mol
  • Key Differences: Structure: Monomeric biphenyl-amine with difluoro substitution; lacks the tetrahedral methane core. Functionality: Used as a pharmaceutical intermediate or analytical standard .
3-Fluoro-[1,1':4',1''-terphenyl]-4-amine (PPF)
  • Molecular Formula : C₁₈H₁₄FN
  • Molecular Weight : 263.31 g/mol
  • Key Differences :
    • Chain Length : Terphenyl backbone (three benzene rings) vs. biphenyl in the target compound.
    • Applications : Studied in molecular electronics for Au-C anchoring dynamics .

Electronic and Functional Comparisons

Property Target Compound ETTBA Tetrakis(4-aminophenyl)methane
Core Structure Methane Ethene Methane
Substituents 2-fluoro-biphenyl-amine Biphenyl-amine Phenylamine
Molecular Weight (g/mol) 756.83 696.88 380.49
Electron Effects Strongly electron-withdrawing (F) Moderate (no F) Neutral (no F)
Applications MOFs/COFs, advanced materials COFs, catalysis Polymers, dendrimers

Performance in Materials Science

  • MOFs/COFs: The target compound's fluorine atoms enhance thermal stability and selectivity in gas adsorption compared to non-fluorinated ETTBA .
  • Electronics : Fluorinated terphenyls (e.g., PPF) exhibit superior charge transport in molecular junctions compared to bulkier tetra-substituted methane derivatives .

Biological Activity

Chemical Identification

  • Name: 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)
  • CAS Number: 2739864-55-0
  • Molecular Formula: C49H36F4N4
  • Molar Mass: 756.85 g/mol

This compound is a complex organic molecule that has garnered attention for its potential biological activities. The presence of fluorine and multiple amine groups suggests possible interactions with biological systems, which may confer unique pharmacological properties.

Antioxidant Activity

Research indicates that the structural features of compounds similar to 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) may enhance antioxidant properties. Studies have shown that modifications in the molecular structure can significantly affect the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anticancer Potential

The anticancer activity of related compounds has been documented extensively. For instance, derivatives with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). Some derivatives exhibited IC50 values as low as 5.10 µM, indicating potent activity . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of fluorinated biphenyl amines against MCF-7 cells. The most potent compound showed an IC50 value of 5.10 µM, outperforming standard chemotherapeutic agents like doxorubicin .
  • Antioxidant Mechanism Investigation : Theoretical studies utilizing Density Functional Theory (DFT) have explored the antioxidant mechanisms of related compounds, revealing that electron-donating groups significantly enhance their activity by stabilizing radical species .

Structure-Activity Relationship (SAR)

The structural complexity of 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine) allows for various interactions at the molecular level:

  • Fluorine Atoms : Increase lipophilicity and improve binding affinity to biological targets.
  • Amine Groups : Facilitate hydrogen bonding and enhance solubility in biological environments.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerHepG26.19 ± 0.50
AnticancerMCF-75.10 ± 0.40
AntioxidantDPPH ScavengingNot Specified

Q & A

Q. How should researchers resolve conflicting data on the compound’s degradation pathways?

  • Answer :
  • Comparative Analysis : Cross-reference LC-MS/MS data from acidic (pH 3) and basic (pH 10) conditions. Major degradation products include deaminated biphenyl derivatives .
  • Isotope Labeling : Use 15N-labeled amine groups to track degradation mechanisms via mass spectrometry .

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